2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-3-methylbutanamide
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Overview
Description
2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-3-methylbutanamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
. This method is commonly used for the formation of C-N bonds in piperidine derivatives.
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve multicomponent reactions, cyclization, and hydrogenation processes. The development of fast and cost-effective methods for the synthesis of substituted piperidines is a crucial task in modern organic chemistry .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-3-methylbutanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine(III) and reducing agents such as hydrogen gas in the presence of a catalyst. Reaction conditions often involve specific temperatures and pressures to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while reduction reactions can produce reduced forms of the compound .
Scientific Research Applications
2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-3-methylbutanamide has various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-3-methylbutanamide involves its interaction with specific molecular targets and pathways. Piperidine derivatives often exhibit various pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory effects . The exact mechanism depends on the specific structure and functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-3-methylbutanamide include other piperidine derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific structure and the presence of the benzylpiperidinyl group, which imparts distinct chemical and biological properties compared to other piperidine derivatives .
Properties
Molecular Formula |
C17H27N3O |
---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-3-methylbutanamide |
InChI |
InChI=1S/C17H27N3O/c1-13(2)16(18)17(21)19-15-9-6-10-20(12-15)11-14-7-4-3-5-8-14/h3-5,7-8,13,15-16H,6,9-12,18H2,1-2H3,(H,19,21)/t15-,16?/m0/s1 |
InChI Key |
ZHIKMZFDHZAZOP-VYRBHSGPSA-N |
Isomeric SMILES |
CC(C)C(C(=O)N[C@H]1CCCN(C1)CC2=CC=CC=C2)N |
Canonical SMILES |
CC(C)C(C(=O)NC1CCCN(C1)CC2=CC=CC=C2)N |
Origin of Product |
United States |
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